molecular formula C5H9NaO6 B8321345 Sodium arabinate CAS No. 109175-66-8

Sodium arabinate

Cat. No.: B8321345
CAS No.: 109175-66-8
M. Wt: 188.11 g/mol
InChI Key: IDBPBTCQINMQJK-PSRPMNHMSA-M
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Description

Sodium arabinate (C₅H₉NaO₅) is the sodium salt of arabinic acid, a polysaccharide derived from arabinose. It is widely used in colloid science, biochemistry, and industrial applications due to its hydrophilic and polyelectrolyte properties. Key applications include:

  • Membrane Science: Influences pore size and permeability in cellophane membranes, with filtrability sensitive to pH and salt concentration .
  • Bioconversion: Acts as an intermediate in microbial pathways for producing compounds like 1,2,4-butanetriol (BTO) via enzymatic decarboxylation .

Properties

CAS No.

109175-66-8

Molecular Formula

C5H9NaO6

Molecular Weight

188.11 g/mol

IUPAC Name

sodium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate

InChI

InChI=1S/C5H10O6.Na/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4+;/m1./s1

InChI Key

IDBPBTCQINMQJK-PSRPMNHMSA-M

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • This compound’s polyelectrolyte nature enables colloidal charge modification, while sodium acetate primarily serves as a buffering agent.
  • This compound’s larger molecular structure (5-carbon backbone) grants unique adsorption kinetics, unlike the simpler acetate ion .

This compound vs. Calcium Arabinate

Property This compound Calcium Arabinate
Cation Na⁺ Ca²⁺
Solubility Water-soluble Low solubility in water
Industrial Use Colloid science, biochemistry Lithography (non-image area formation)
Reactivity Modifies electrophoretic mobility Forms stable films on stone surfaces

Key Differences :

  • Calcium arabinate’s divalent cation enables strong cross-linking, making it suitable for lithographic films, whereas this compound’s monovalent cation favors colloidal dispersion.

This compound vs. L-Arabinose

Property This compound L-Arabinose
Structure Polysaccharide salt Monosaccharide (C₅H₁₀O₅)
Function Intermediate in bioconversion Precursor for arabinate synthesis
Biochemical Role Substrate for decarboxylase enzymes Microbial carbon source

Key Differences :

  • This compound’s ionic nature facilitates enzymatic decarboxylation in pathways like BTO production, while L-arabinose requires oxidation or isomerization for metabolic utilization .

Electrophoretic Behavior

  • This compound adsorbs onto particles (e.g., quartz), shifting their electrophoretic mobility to match its own. Charge reversal occurs at specific hexamine-cobalt chloride concentrations, highlighting its dominance in colloidal charge regulation .

Membrane Permeability

  • This compound’s filtration through cellophane membranes is highly pH-dependent, with pore size adjustments critical for separating proteins like hemoglobin and serum albumin .

Bioconversion Efficiency

  • In engineered E. coli strains, this compound production from L-arabinose via AraABC enzymes is more efficient than its subsequent decarboxylation by KivD, necessitating metabolic flux balancing for optimal BTO yields .

Q & A

Q. What are the standard methodologies for synthesizing and characterizing sodium arabinate in laboratory settings?

this compound synthesis typically involves alkaline hydrolysis of arabinan or esterification of arabinose derivatives under controlled pH. Characterization requires multi-modal techniques:

  • Structural analysis : Use NMR (¹H/¹³C) to confirm glycosidic linkages and monosaccharide composition .
  • Purity assessment : Employ HPLC with refractive index detection to quantify residual sugars or byproducts .
  • Functional group identification : FT-IR spectroscopy to detect carboxylate (-COO⁻) and hydroxyl (-OH) groups .
    Note: Cross-validate results with reference standards and document procedural deviations to ensure reproducibility .

Q. How can researchers design controlled experiments to study this compound’s role in microbial growth media?

  • Strain selection : Use microbial strains (e.g., Streptomyces spp.) with known arabinose utilization pathways .
  • Concentration gradients : Test arabinose concentrations (e.g., 100–10,000 μM) to assess growth kinetics, referencing model-guided parameter estimation frameworks .
  • Control groups : Include negative controls (e.g., media without carbon sources) and positive controls (e.g., glucose-supplemented media) .
  • Data collection : Monitor optical density (OD600) and enzyme activity (e.g., catalase, gelatinase) to correlate growth with metabolic activity .

Q. What statistical approaches are recommended for analyzing this compound’s stability under varying pH and temperature conditions?

  • Experimental design : Conduct stability assays at pH 5–11 and temperatures 25–45°C, replicating conditions from prior studies .
  • Data normalization : Use ANOVA to compare degradation rates across conditions, adjusting for batch effects.
  • Uncertainty quantification : Report confidence intervals for half-life calculations and leverage tools like MATLAB’s fminsearch for kinetic parameter fitting .
    Tip: Document raw data and processing steps in supplementary materials to enable reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s interaction with metal ions be resolved?

Conflicting reports on chelation efficacy (e.g., Ca²⁺ vs. Fe³⁺) may arise from:

  • Methodological variability : Differences in ionic strength buffers or detection methods (e.g., spectrophotometry vs. ICP-MS).
  • Solution-phase dynamics : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities under standardized conditions .
  • Cross-study validation : Replicate prior experiments using shared protocols and open-access datasets to isolate variables .

Q. What strategies are effective for integrating this compound into drug delivery systems while maintaining bioactivity?

  • Polymer blending : Co-formulate with chitosan or alginate to enhance mucoadhesion, using rheological assays to optimize viscosity .
  • Bioavailability testing : Perform in vitro dissolution studies at physiological pH (1.2–7.4) and validate with cell-based permeability models (e.g., Caco-2 monolayers) .
  • Stability challenges : Address hydrolytic degradation via chemical modification (e.g., acetylation) or encapsulation .

Q. How can researchers reconcile discrepancies in this compound’s reported thermodynamic properties?

  • Data auditing : Compare enthalpy (ΔH) and entropy (ΔS) values across studies, noting measurement techniques (e.g., DSC vs. calorimetry).
  • Computational modeling : Use molecular dynamics simulations to predict solvent interactions and validate with experimental data .
  • Collaborative frameworks : Share datasets via repositories like Zenodo to enable meta-analyses .

Methodological Best Practices

  • Literature reviews : Prioritize primary sources (e.g., Beilstein Journal of Organic Chemistry) over aggregator websites .
  • Data transparency : Archive raw spectra, chromatograms, and code in FAIR-aligned repositories .
  • Ethical compliance : Cite all prior work exhaustively and avoid "hearsay" references to unpublished data .

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